3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one
Description
Properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-1-(4-methylphenyl)pyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-14-4-7-16(8-5-14)23-11-10-22-20(21(23)25)28-13-17(24)15-6-9-18(26-2)19(12-15)27-3/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXRIRNASHDRTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one” can be achieved through multi-step organic reactions. A typical synthetic route might involve:
Formation of the pyrazinone core: This can be achieved by cyclization reactions involving appropriate precursors.
Introduction of the thioether linkage: This step might involve the reaction of a thiol with a suitable electrophile.
Attachment of the 3,4-dimethoxyphenyl group: This can be done through Friedel-Crafts acylation or similar reactions.
Final assembly: The final compound is obtained by coupling the intermediate products under specific conditions.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Alcohols.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.
Biology
Due to its structural features, the compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. It can be used in bioassays to study these effects.
Medicine
Industry
The compound might be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which “3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one” exerts its effects would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways and targets would require experimental validation.
Comparison with Similar Compounds
Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-ones (–2)
These fused heterocycles share a pyrazinone core but incorporate additional thiazole and pyrimidine rings. For example:
- 6-Substituted Phenyl-1-phenyl-pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-ones (–2) are synthesized using polyphosphoric acid (140°C, 2 hours) or sulfuric acid (room temperature, 4 days). The choice of acid affects reaction efficiency: polyphosphoric acid enables faster cyclization, while sulfuric acid requires prolonged stirring .
However, the target compound’s simpler structure may offer better synthetic accessibility.
Pyrazoline Derivatives ()
1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline () features a pyrazoline core with a thienyl group. Unlike the target compound, it lacks a pyrazinone ring but includes a nitro group for electronic modulation. Structural studies via X-ray crystallography and DFT highlight its planar conformation, with the thienyl group contributing to charge-transfer properties .
| Feature | Target Compound | Pyrazoline Derivative |
|---|---|---|
| Core Structure | Pyrazinone | Pyrazoline |
| Electronic Features | Electron-rich (methoxy groups) | Electron-deficient (nitro group) |
| Applications | Not reported | Electroluminescent materials |
Key Insight : The target compound’s 3,4-dimethoxyphenyl group may favor interactions with electron-deficient binding sites, whereas the pyrazoline derivative’s nitro group could enhance optoelectronic applications.
Pyridinone and Pyrimidinone Derivatives ()
2-(3,4-Dimethoxyphenyl)-7-[(8aR)-hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one () shares the 3,4-dimethoxyphenyl motif but incorporates a pyrido-pyrimidinone scaffold. Similarly, 3-[(2,4-dichlorophenyl)methyl]-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxypyridin-2-one () features a pyridinone core with dichlorophenyl and dimethoxyphenethyl groups.
Key Insight : The dimethoxyphenyl group is a recurring motif in heterocycles targeting biological pathways (e.g., apoptosis inhibition in ). The target compound’s para-tolyl group may offer a balance between lipophilicity and steric bulk compared to dichlorophenyl substituents.
Physicochemical and Spectroscopic Comparisons
- NMR Data : The target compound’s ¹H NMR (DMSO-d6) would show shifts for the para-tolyl methyl (~2.3 ppm) and methoxy groups (~3.8 ppm), similar to analogs in –5. Thioether-linked protons typically resonate at ~4.0–4.5 ppm .
- Melting Points: Pyrazinone derivatives (e.g., 259°C in ) generally have higher melting points than pyrazolines (e.g., 252–255°C in ), likely due to stronger intermolecular interactions in the pyrazinone core.
Biological Activity
3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one is a synthetic compound belonging to the class of pyrazinones. Its unique structure, featuring a pyrazinone core with various substituents, has garnered interest for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features
- Pyrazinone Core : Central to its activity, the pyrazinone structure is known for various pharmacological properties.
- Substituents : The presence of 3,4-dimethoxyphenyl and p-tolyl groups enhances its lipophilicity and potential interaction with biological targets.
The biological mechanism of action for this compound may involve interactions with specific enzymes or receptors, leading to modulation of various biological pathways. While detailed studies are required to elucidate these mechanisms, compounds in this class often exhibit diverse actions such as:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens.
- Anticancer Properties : Pyrazinones have been associated with cytotoxic effects on cancer cells.
Biological Activity Studies
Recent studies have explored the biological activities of related pyrazinones, providing insights into the potential effects of this compound.
Antimicrobial Activity
Research indicates that certain pyrazinones possess significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds have demonstrated effectiveness against bacterial strains.
- The antimicrobial activity appears to be influenced by the presence of specific substituents on the pyrazinone ring.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 8 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
Anticancer Activity
Studies on similar compounds indicate potential anticancer effects:
- Compounds exhibiting IC50 values in low micromolar ranges against various cancer cell lines suggest that structural modifications can enhance efficacy.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound X | 5.0 | HCT-116 (Colon) |
| Compound Y | 10.0 | MCF-7 (Breast) |
Case Studies
Several case studies have highlighted the biological activities of pyrazinones:
-
Study on Antimicrobial Effects :
- A series of pyrazinones were tested against common bacterial strains. Results showed that modifications at the 1-position significantly increased antimicrobial potency.
-
Cytotoxicity in Cancer Research :
- A study evaluated the cytotoxic effects of a related compound on breast cancer cells, revealing an IC50 value of 12 µM, indicating moderate efficacy.
Q & A
What are the optimal synthetic routes for 3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one, and how can reaction conditions be controlled to maximize yield?
Level: Basic
Answer:
The synthesis typically involves multi-step organic reactions, including thiol-alkylation and heterocyclic ring formation. Key parameters include:
- Solvent selection : Polar aprotic solvents like DMSO or ethanol are preferred for thioether bond formation, as they enhance nucleophilicity and stabilize intermediates .
- Temperature control : Reactions often proceed at 60–80°C to balance kinetic efficiency and side-product minimization .
- Catalysts : Base catalysts (e.g., K₂CO₃) facilitate deprotonation of thiol groups, improving reaction rates .
Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) is critical for purification. Yields >70% are achievable with strict control of stoichiometry and exclusion of moisture .
How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
Level: Basic
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 2.35–2.45 ppm confirm the p-tolyl methyl group, while δ 3.85–3.95 ppm (singlet) indicates methoxy protons .
- ¹³C NMR : Carbonyl signals (C=O) appear at ~170–175 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragments (e.g., loss of the thioethyl group) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>95% threshold for biological assays) .
What advanced strategies are employed to study the compound's interaction with biological targets, and how can conflicting bioactivity data be resolved?
Level: Advanced
Answer:
- Target identification : Use computational docking (e.g., AutoDock Vina) to predict binding to kinases or GPCRs, followed by surface plasmon resonance (SPR) for affinity measurements (KD values) .
- Resolving contradictions :
- Dose-response curves : Ensure assays cover a wide concentration range (nM–μM) to detect non-linear effects .
- Cell-line specificity : Compare activity in primary vs. immortalized cells (e.g., HEK293 vs. HeLa) to rule out off-target effects .
- Metabolic stability : Assess liver microsome degradation to confirm bioactivity is not artifactually reduced .
What methodologies are recommended for analyzing the compound's stability under various experimental conditions?
Level: Advanced
Answer:
- Thermal stability : Thermogravimetric analysis (TGA) under nitrogen (25–300°C, 10°C/min) identifies decomposition points .
- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC; use amber vials for light-sensitive experiments .
- pH stability : Incubate in buffers (pH 2–10) for 24–72 hours; LC-MS detects hydrolysis products (e.g., cleavage of the thioether bond at acidic pH) .
How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophore of this compound?
Level: Advanced
Answer:
- Core modifications : Synthesize analogs with pyrazinone replaced by pyridine or pyrimidine to assess heterocyclic necessity .
- Substituent effects :
- Replace 3,4-dimethoxyphenyl with mono-methoxy or halogenated variants to map electronic requirements .
- Vary the p-tolyl group (e.g., p-fluorophenyl) to probe steric tolerance .
- Biological testing : Compare IC₅₀ values across analogs in target-specific assays (e.g., kinase inhibition) to identify critical moieties .
How should researchers approach crystallographic analysis to resolve ambiguities in the compound's 3D conformation?
Level: Advanced
Answer:
- Crystallization : Use vapor diffusion with dichloromethane/hexane to grow single crystals .
- X-ray diffraction : Collect data at 100 K (Mo-Kα radiation, λ = 0.71073 Å). Refinement with SHELXL resolves bond angles and torsional strain .
- Density Functional Theory (DFT) : Compare experimental crystal structures with computed geometries (B3LYP/6-31G*) to validate conformational preferences .
What in vitro and in vivo models are suitable for evaluating the compound's pharmacokinetic (PK) properties?
Level: Advanced
Answer:
- In vitro :
- Caco-2 permeability : Assess intestinal absorption potential .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction .
- In vivo :
- Rodent PK studies : Administer IV/PO (5 mg/kg) and collect plasma for LC-MS/MS analysis (t₁/₂, AUC, Cmax) .
- Metabolite profiling : Identify phase I/II metabolites via liver microsomes and UPLC-QTOF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
